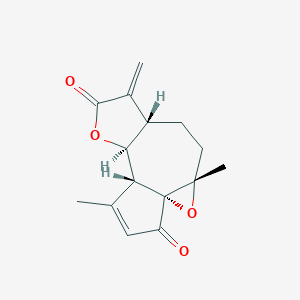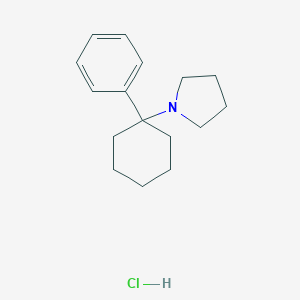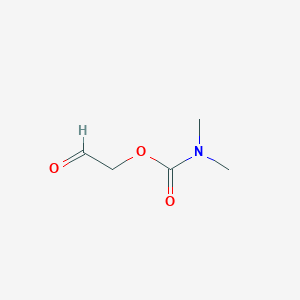
2-oxoethyl N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxoethyl N,N-dimethylcarbamate, also known as carbaryl, is a widely used pesticide that has been in use for over 50 years. This compound is a carbamate insecticide that belongs to the N-methyl carbamate family. Carbaryl is used to control a wide range of pests, including insects, mites, and ticks, in various crops, such as fruits, vegetables, and ornamental plants.
Mechanism Of Action
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the normal functioning of the nervous system. Inhibition of AChE leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical And Physiological Effects
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. These effects include inhibition of AChE, disruption of the nervous system, inhibition of energy production, and disruption of the insect's ability to reproduce. In addition, 2-oxoethyl N,N-dimethylcarbamate has been shown to have toxic effects on non-target organisms, such as birds, fish, and mammals.
Advantages And Limitations For Lab Experiments
Carbaryl has several advantages for use in lab experiments. It is relatively inexpensive, easy to use, and has a broad spectrum of activity against a wide range of insects. However, 2-oxoethyl N,N-dimethylcarbamate also has several limitations. It is highly toxic to non-target organisms, and its use can lead to the development of insect resistance. In addition, 2-oxoethyl N,N-dimethylcarbamate has a relatively short half-life, which means that it breaks down quickly in the environment and may require frequent reapplication.
Future Directions
There are several future directions for the use of 2-oxoethyl N,N-dimethylcarbamate in insect control. One potential application is in the control of mosquito-borne diseases, such as malaria and dengue fever. Carbaryl has been shown to be effective in controlling the mosquito vector that transmits these diseases. Another potential application is in the development of new insecticides that are less toxic to non-target organisms and have a longer half-life. Finally, there is a need for further research into the mechanisms of insect resistance to 2-oxoethyl N,N-dimethylcarbamate and the development of strategies to overcome this resistance.
Synthesis Methods
The synthesis of 2-oxoethyl N,N-dimethylcarbamate involves the reaction between methyl isocyanate and 2-hydroxyethyl carbamate. The reaction takes place in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through distillation or recrystallization to obtain pure 2-oxoethyl N,N-dimethylcarbamate.
Scientific Research Applications
Carbaryl has been extensively studied for its insecticidal properties. It has been found to be highly effective in controlling a wide range of pests, including aphids, thrips, and mites. Carbaryl has also been used to control ticks that transmit Lyme disease. In addition, 2-oxoethyl N,N-dimethylcarbamate has been studied for its potential use in the control of mosquito-borne diseases, such as malaria and dengue fever.
properties
CAS RN |
133731-62-1 |
|---|---|
Product Name |
2-oxoethyl N,N-dimethylcarbamate |
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-oxoethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H9NO3/c1-6(2)5(8)9-4-3-7/h3H,4H2,1-2H3 |
InChI Key |
ZMTCBTUFPHUEAG-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC=O |
Canonical SMILES |
CN(C)C(=O)OCC=O |
synonyms |
Carbamic acid, dimethyl-, 2-oxoethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)
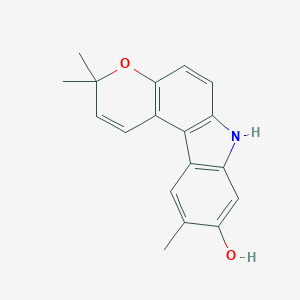
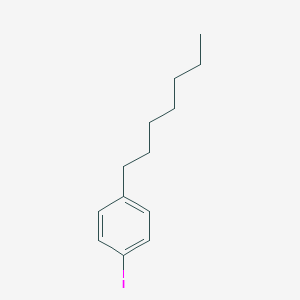
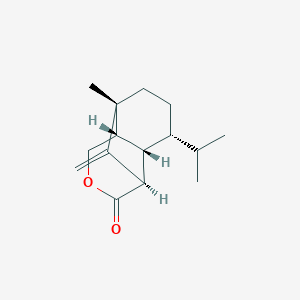
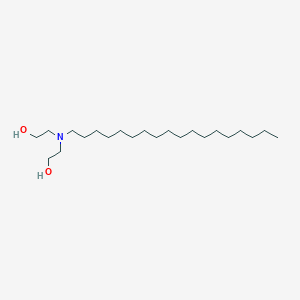
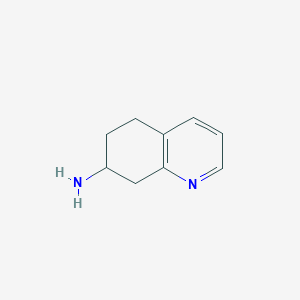
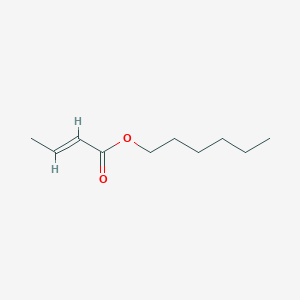
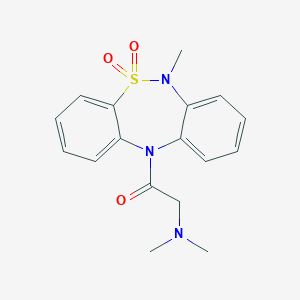
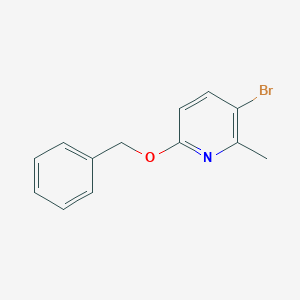
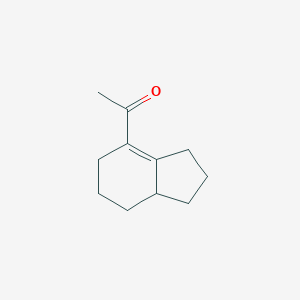
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
